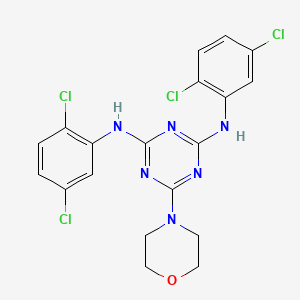

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Description

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by two 2,5-dichlorophenyl groups at the N2 and N4 positions and a morpholino substituent at the C6 position. The dichlorophenyl substituents likely enhance electron-withdrawing effects, influencing reactivity and stability compared to non-halogenated analogs .

Propriétés

IUPAC Name |

2-N,4-N-bis(2,5-dichlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl4N6O/c20-11-1-3-13(22)15(9-11)24-17-26-18(25-16-10-12(21)2-4-14(16)23)28-19(27-17)29-5-7-30-8-6-29/h1-4,9-10H,5-8H2,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGFVSAIUHSOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)Cl)NC4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-dichloroaniline with cyanuric chloride, followed by the introduction of morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The dichlorophenyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The triazine ring can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Applications De Recherche Scientifique

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Core Triazine Modifications

- N2,N4-diphenyl-6-morpholino-1,3,5-triazine-2,4-diamine (CAS 43167-79-9): Substituents: Phenyl groups at N2/N4; morpholino at C4. Molecular formula: C19H20N6O. Melting point: 194–196°C .

- N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine: Substituents: Chlorophenyl and methoxyphenyl groups; morpholino at C5. Molecular formula: C20H20ClN5O2. Melting point: 140–142°C . The methoxy group introduces electron-donating effects, contrasting with the dichlorophenyl groups in the target compound, which may increase electrophilicity at the triazine core .

Chlorinated Analogs

- 6-Chloro-N2,N4-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 333326-28-6): Substituents: Chlorine at C6; dimethoxyphenyl groups at N2/N3. Molecular formula: C19H20ClN5O4. The dimethoxy groups enhance solubility in polar solvents, while the chlorine at C6 increases reactivity for further substitution, unlike the morpholino group in the target compound .

Physicochemical and Functional Properties

Thermal Stability

- The morpholino group generally enhances thermal stability due to its rigid, heterocyclic structure. For example, diphenyl-morpholino triazine derivatives exhibit melting points >190°C , whereas methoxy-substituted analogs degrade at lower temperatures (140–142°C) . The dichlorophenyl groups in the target compound may further elevate thermal stability via increased molecular rigidity and intermolecular halogen bonding.

Reactivity

- Chlorine substituents at the phenyl rings increase electrophilicity, making the triazine core more reactive toward nucleophilic attack compared to non-halogenated analogs like N2,N4-diphenyl derivatives . This property could be advantageous in medicinal chemistry for covalent binding to biological targets .

Activité Biologique

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with dichlorophenyl groups and a morpholino ring. Its molecular formula is , with a molecular weight of approximately 450.16 g/mol. The unique structure contributes to its biological properties, particularly in targeting specific cellular pathways.

N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits its biological effects primarily through the inhibition of key enzymes involved in cell proliferation and survival. It has been shown to interact with:

- Phosphoinositide 3-Kinase (PI3K) : The compound inhibits PI3K signaling pathways that are crucial for cell growth and metabolism.

- Mammalian Target of Rapamycin (mTOR) : It also affects mTOR pathways, which are vital for protein synthesis and cell cycle progression .

Anticancer Properties

Research indicates that N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits potent anticancer activity across various cancer cell lines. Notable findings include:

- IC50 Values : The compound demonstrated IC50 values of 0.20 μM against A549 (lung cancer), 1.25 μM against MCF-7 (breast cancer), and 1.03 μM against HeLa (cervical cancer) cell lines .

- Mechanism : The anticancer activity is attributed to the suppression of AKT phosphorylation and subsequent inhibition of downstream signaling pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may act against various bacterial strains by disrupting their metabolic processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of N2,N4-bis(2,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine:

-

In vitro Studies : A study assessed the cytotoxic effects on different cancer cell lines using MTT assays. The results indicated significant growth inhibition in treated cells compared to controls.

Cell Line IC50 (μM) A549 0.20 MCF-7 1.25 HeLa 1.03 HepG2 12.21 - Mechanistic Insights : Western blot analyses confirmed that treatment with the compound resulted in decreased levels of phosphorylated AKT and mTOR proteins, indicating effective pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.